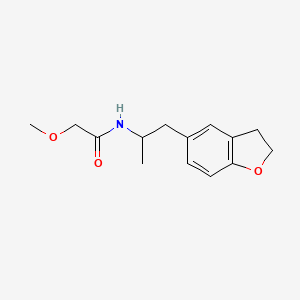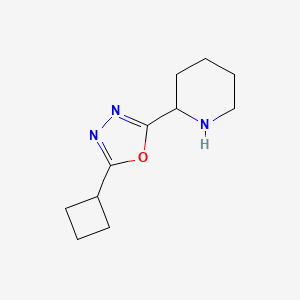
2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . The current compilation covers the synthesis of all regioisomeric forms taking representative examples .Molecular Structure Analysis
The molecular formula of “2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine” is C11H17N3O . The InChI Code is 1S/C11H17N3O/c1-2-8(3-1)10-13-11(15-14-10)9-4-6-12-7-5-9/h8-9,12H,1-7H2 .Chemical Reactions Analysis
The reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed in situ by a copper-catalyzed coupling with aryl iodides provides 2,5-disubstituted 1,3,4-oxadiazoles .Physical and Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 356.1±52.0 °C . The density is predicted to be 1.141±0.06 g/cm3 . The pKa is predicted to be 7.51±0.10 .科学的研究の応用
Antimicrobial Activity
2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine and its derivatives have been explored for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-oxadiazole moiety, which is structurally related to this compound, show strong antimicrobial activity. A study synthesized new derivatives containing piperidine or pyrrolidine rings and found these compounds exhibited potent antimicrobial effects, suggesting potential applications in developing new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).
Synthesis and Biological Evaluation
Another important application is in the synthesis of N-substituted derivatives for biological evaluation. For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide has been reported, with these compounds exhibiting moderate to significant antimicrobial activity. This highlights the utility of these compounds in medicinal chemistry, particularly in the search for new antibacterial agents (Khalid et al., 2016).
Tuberculostatic Activity
Compounds derived from 1,3,4-oxadiazole, similar in structure to this compound, have been investigated for their tuberculostatic activity. A study synthesizing (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole derivatives found that these compounds possess tuberculostatic properties, offering potential avenues for tuberculosis treatment (Foks et al., 2004).
Anticancer Potential
Research into the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has explored their application as anticancer agents. The synthesized compounds were evaluated for their anticancer potential, showing promising results that suggest further investigation into their therapeutic applications in cancer treatment (Rehman et al., 2018).
作用機序
The activity of different 1,3,4-oxadiazole conjugates were tested on the different cell lines of different types of cancer . It is demonstrated that 1,3,4-oxadiazole hybridization with other anticancer pharmacophores have different mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .
特性
IUPAC Name |
2-cyclobutyl-5-piperidin-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-7-12-9(6-1)11-14-13-10(15-11)8-4-3-5-8/h8-9,12H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJKGCCCACWOQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NN=C(O2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
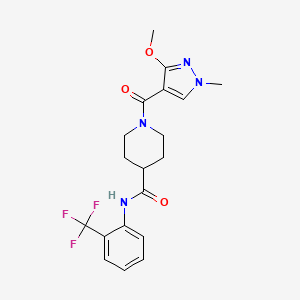
![N-(3-chlorophenyl)-4-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2837408.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2837409.png)
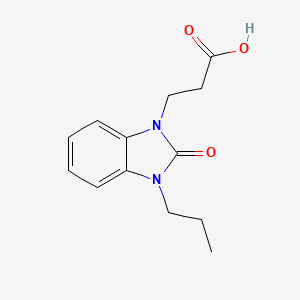
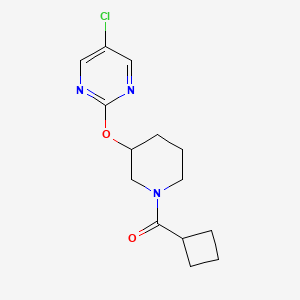
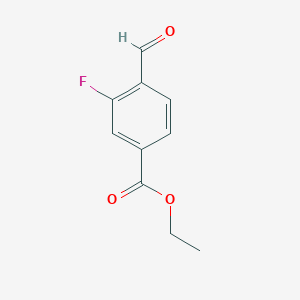


![(4-fluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2837423.png)
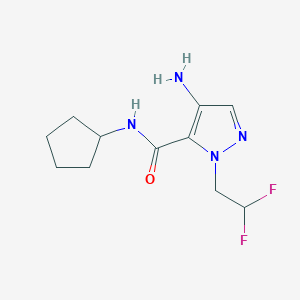
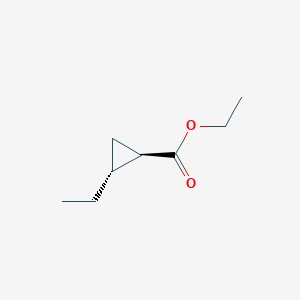
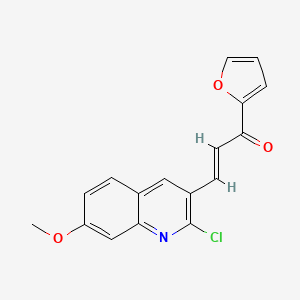
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2837429.png)
